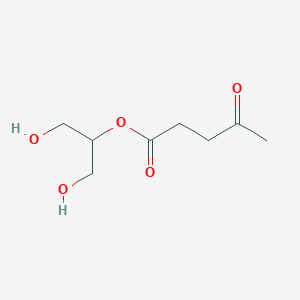![molecular formula C11H11ClN4O B12534239 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine CAS No. 651359-34-1](/img/structure/B12534239.png)
5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 2-chlorophenylmethoxy group and two amino groups at positions 2 and 4. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine typically involves the reaction of 2-chloro-5-bromopyrimidine with 2-chlorobenzyl alcohol in the presence of a base such as cesium carbonate in a solvent mixture of acetonitrile and dimethylformamide . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol displaces the bromine atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the chlorophenylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-ethylpyrimidine: Similar structure with an ethyl group instead of the chlorophenylmethoxy group.
2-Thioxopyrimidines: Contains a sulfur atom in place of the oxygen atom in the methoxy group.
6-Chloro-5-((4-methoxyphenyl)methoxy)pyrimidine: Similar structure with a methoxyphenyl group instead of the chlorophenyl group.
Uniqueness
5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine is unique due to the presence of the 2-chlorophenylmethoxy group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
651359-34-1 |
|---|---|
Molekularformel |
C11H11ClN4O |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
5-[(2-chlorophenyl)methoxy]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11ClN4O/c12-8-4-2-1-3-7(8)6-17-9-5-15-11(14)16-10(9)13/h1-5H,6H2,(H4,13,14,15,16) |
InChI-Schlüssel |
PRRBRFOWNHPLBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CN=C(N=C2N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


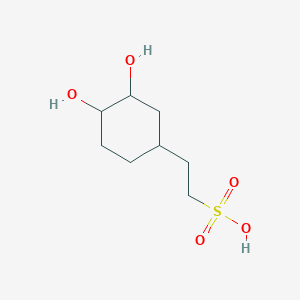
![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]didecanoate](/img/structure/B12534184.png)
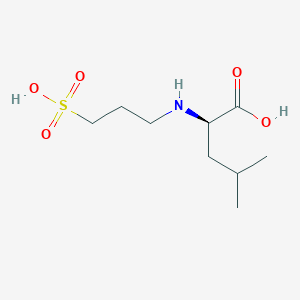


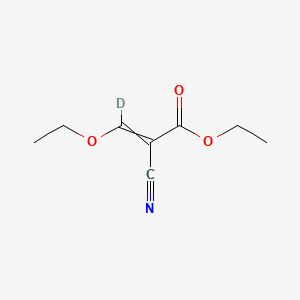
![(4R)-4-{2-[(E)-(Hydrazinylmethylidene)amino]ethyl}-L-proline](/img/structure/B12534209.png)
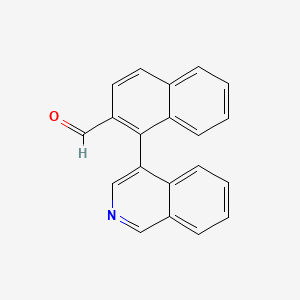

![4'-Fluoro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B12534219.png)

![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12534228.png)
